physicochemical properties of 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole
physicochemical properties of 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 4-(chloromethyl)-2-(propan-2-yl)-1,3-oxazole
Introduction
The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] These five-membered heterocyclic rings are notable for their metabolic stability and their ability to participate in hydrogen bonding, making them valuable isosteres for amide or ester functionalities. Within this class, halogenated derivatives such as 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole and its isomers serve as highly versatile synthetic intermediates.[2][3] The presence of a reactive chloromethyl group attached to the stable oxazole core provides a crucial handle for synthetic elaboration, enabling the construction of diverse molecular libraries for drug discovery and material science.
This guide offers a comprehensive technical overview of 4-(chloromethyl)-2-(propan-2-yl)-1,3-oxazole (CAS No: 39624-97-0) , focusing on its physicochemical properties, synthetic pathways, characteristic reactivity, and analytical characterization. The insights provided are tailored for researchers, scientists, and drug development professionals seeking to leverage this compound's unique chemical attributes.
Core Physicochemical & Structural Properties
The structural features of 4-(chloromethyl)-2-(propan-2-yl)-1,3-oxazole—a stable aromatic oxazole ring, a bulky lipophilic isopropyl group, and a highly reactive electrophilic chloromethyl handle—dictate its chemical behavior and potential applications.
Table 1: Key Physicochemical Properties and Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-(chloromethyl)-2-(propan-2-yl)-1,3-oxazole | ECHA[4], PubChem[5] |
| CAS Number | 39624-97-0 | ECHA[4] |
| Molecular Formula | C₇H₁₀ClNO | ECHA[4], PubChem[5] |
| Molecular Weight | 159.61 g/mol | Calculated |
| Monoisotopic Mass | 159.04509 Da | PubChem[5] |
| Predicted XlogP | 1.9 | PubChem[5] |
| Appearance | Light brown liquid (Predicted, based on similar structures) | Chem-Impex[2] |
The chloromethyl group at the C4 position is the molecule's primary reactive center. As a benzylic-like halide, the chlorine atom is an excellent leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack. This reactivity is the key to its utility as a synthetic building block.
Synthesis and Reactivity Manifold
Proposed Synthetic Pathway
While numerous methods exist for oxazole synthesis, a common and efficient route involves the cyclization of α-haloketones with primary amides (a variation of the Robinson-Gabriel synthesis).[6] A plausible and direct pathway to synthesize 4-(chloromethyl)-2-(propan-2-yl)-1,3-oxazole involves the condensation of isobutyramide with 1,3-dichloroacetone.
Caption: Proposed synthesis of the target oxazole.
This approach is advantageous as it utilizes readily available commercial starting materials and follows a well-established reaction mechanism for heterocycle formation.[6][7]
Reactivity and Synthetic Utility
The synthetic value of chloromethyl-oxazoles is derived from the electrophilicity of the CH₂Cl group.[3] This moiety readily undergoes substitution reactions with a wide range of nucleophiles, allowing for the facile introduction of diverse functional groups.
Caption: Reactivity manifold of the chloromethyl group.
This versatility makes the compound an excellent scaffold for building libraries of drug candidates. For instance, reaction with various amines can generate novel ligands, while substitution with thiols or alcohols can produce compounds with potential anti-inflammatory or analgesic properties.[3]
Analytical Characterization Protocols
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are standard, field-proven protocols.
Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
This technique provides detailed information about the molecular structure.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals:
-
~4.6 ppm (s, 2H): A sharp singlet corresponding to the two protons of the chloromethyl (-CH₂Cl) group.
-
~7.5 ppm (s, 1H): A singlet for the lone proton at the C5 position of the oxazole ring.
-
~3.1 ppm (sept, 1H): A septet for the methine proton (-CH) of the isopropyl group.
-
~1.3 ppm (d, 6H): A doublet for the six equivalent protons of the two methyl (-CH₃) groups of the isopropyl substituent.
-
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
Expected Signals: Distinct signals for each of the seven carbon atoms, including the characteristic downfield shifts for the oxazole ring carbons (C2, C4, C5), a signal for the chloromethyl carbon, and signals for the isopropyl carbons.
-
Protocol 3.2: Mass Spectrometry (MS)
MS is used to confirm the molecular weight and elemental composition.
-
Methodology: Use Electrospray Ionization (ESI) in positive ion mode coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Sample Preparation: Prepare a dilute solution (10-50 µM) of the compound in a suitable solvent like methanol or acetonitrile.
-
Data Analysis:
-
Expected m/z: Look for the protonated molecular ion [M+H]⁺ at approximately m/z 160.0524.[5]
-
Isotopic Pattern: A critical validation step is to observe the characteristic A+2 isotopic peak for a single chlorine atom, where the peak at [M+2+H]⁺ is approximately one-third the intensity of the [M+H]⁺ peak.
-
Safety, Handling, and Storage
Due to its reactivity and potential toxicity, proper handling of 4-(chloromethyl)-2-(propan-2-yl)-1,3-oxazole is imperative.
-
Hazard Classifications: The compound is classified as acutely toxic if swallowed (Acute Tox. 4, H302), causes severe skin burns and eye damage (Skin Corr. 1B, H314), and may cause respiratory irritation (STOT SE 3, H335).[4]
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[8][9]
-
Handling Precautions: Avoid inhalation of vapors and contact with skin and eyes.[9] Use spark-proof tools and take precautionary measures against static discharge, as many organic solvents are flammable.[8]
-
Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area.[9] Refrigeration is recommended to maintain stability and prevent degradation. Keep away from heat, sparks, and open flames.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Applications in Research and Development
The primary value of 4-(chloromethyl)-2-(propan-2-yl)-1,3-oxazole lies in its role as a versatile intermediate. Its applications span multiple domains:
-
Pharmaceutical Synthesis: It serves as a starting point for creating more complex molecules targeting a range of therapeutic areas. The ability to easily introduce amine, ether, and thioether linkages is particularly valuable for modifying the pharmacokinetic and pharmacodynamic properties of lead compounds.[2][3]
-
Agrochemical Development: The oxazole core is present in some pesticides and herbicides. This intermediate can be used to synthesize new agrochemicals with enhanced efficacy and targeted activity.[2]
-
Material Science: The compound can be incorporated into polymers or specialty materials to impart specific properties. Its reactivity allows it to be grafted onto other molecules to create advanced coatings or adhesives.[2]
Conclusion
4-(chloromethyl)-2-(propan-2-yl)-1,3-oxazole is a valuable and reactive chemical scaffold. Its well-defined physicochemical properties, combined with the strategic placement of a reactive chloromethyl group on a stable oxazole core, make it an indispensable tool for chemists in both academic and industrial research. A thorough understanding of its synthesis, reactivity, and handling requirements allows scientists and drug developers to safely and effectively harness its synthetic potential to create novel molecules with significant therapeutic or industrial value.
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4-(chloromethyl)-2-(propan-2-yl)-1,3-oxazole. European Chemicals Agency (ECHA).[Link]
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2-(chloromethyl)-5-(propan-2-yl)-1,3-oxazole Chemical Label. GHS.[Link]
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4-(chloromethyl)-2-(propan-2-yl)-1,3-oxazole. PubChem.[Link]
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Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate.[Link]
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Synthesis, spectral analysis and antibacterial evaluation of N'- substituted-2-(5-(3-chlorophenyl). ResearchGate.[Link]
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2-(chloromethyl)-5-(propan-2-yl)-1,3-oxazole. PubChem.[Link]
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Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.[Link]
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Synthesis of 1,3-oxazoles. Organic Chemistry Portal.[Link]
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A Theoretical Analysis of a 1,3-Oxazole Derivative used as an Antifungal Active Agent. TSI Journals.[Link]
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4-Chloro-oxazole. PubChem.[Link]
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